molecular formula C15H19N3S B1429608 methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate CAS No. 1428143-46-7

methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate

Cat. No.: B1429608
CAS No.: 1428143-46-7
M. Wt: 273.4 g/mol
InChI Key: JNUSGYUAJJIBLF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate is C18H21N3OS. The exact structure would require more detailed analysis or access to a structural database.


Physical and Chemical Properties Analysis

This compound is a colorless, crystalline solid. More detailed physical and chemical properties would require access to a comprehensive chemical database.

Scientific Research Applications

Synthesis and Pharmacological Activity

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate and its derivatives have been explored extensively in medicinal chemistry due to their utility as intermediates in the synthesis of pharmacologically active compounds. For instance, these compounds are instrumental in developing inhibitors for viruses such as hepatitis C and severe acute respiratory syndrome (SARS), showcasing their potential in antiviral therapy. The synthesis methodologies emphasize advantages like short reaction times, mild conditions, and excellent yields, which are crucial for efficient drug development processes (Rong et al., 2012).

Catalytic and Synthetic Applications

Further, in the field of organic synthesis, derivatives of this compound have been applied in creating complex molecules. For example, the compound has been used in the synthesis of substituted acridine-4-carboxylic acids and the anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), offering a new route that avoids the use of irritant acids. This underscores its role in synthesizing key therapeutic agents with enhanced safety profiles (Gamage et al., 1997).

Electrochemical Behavior

The electrochemical properties of related compounds, particularly dihydropyridines derived from NAD+ model compounds, have been investigated in aprotic media. These studies are vital for understanding the redox behavior of such molecules, which could have implications in developing new therapeutic agents or in other fields such as materials science (Trazza et al., 1982).

Safety and Hazards

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate is classified as a potent neurotoxin. A safety data sheet indicates it may cause harm if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

methyl 4-benzyl-N-cyanopiperidine-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-19-15(17-12-16)18-9-7-14(8-10-18)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUSGYUAJJIBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCC(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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